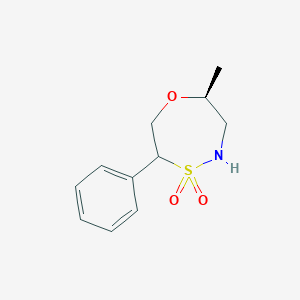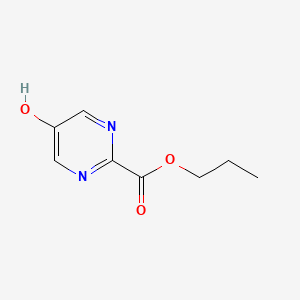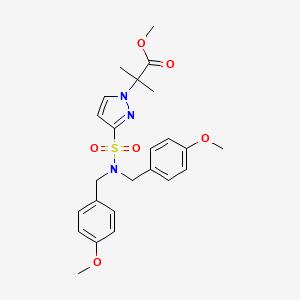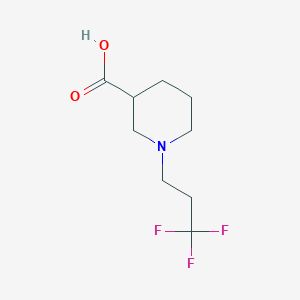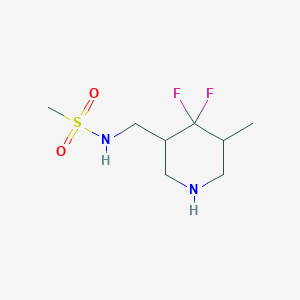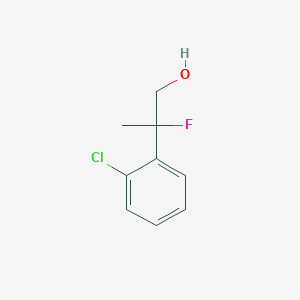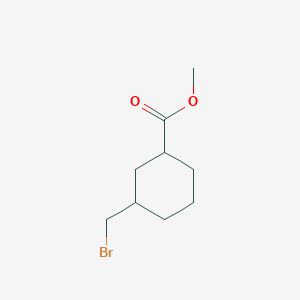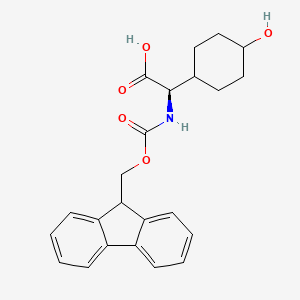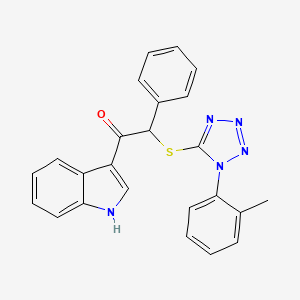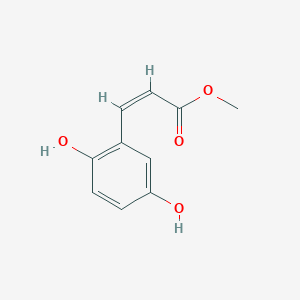
Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a phenolic ring substituted with two hydroxyl groups at the 2 and 5 positions, and an acrylate moiety in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate typically involves the esterification of 2,5-dihydroxycinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,5-dihydroxycinnamic acid+methanolacid catalystMethyl (Z)-3-(2,5-dihydroxyphenyl)acrylate+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The acrylate moiety can be reduced to the corresponding alkane.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophiles such as acyl chlorides and alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of esters or ethers, depending on the electrophile used.
Scientific Research Applications
Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(2,5-dihydroxyphenyl)acrylate: The E-isomer of the compound with similar properties but different spatial configuration.
Ethyl (Z)-3-(2,5-dihydroxyphenyl)acrylate: An ethyl ester analog with slightly different physical and chemical properties.
2,5-Dihydroxycinnamic acid: The parent acid from which the ester is derived.
Uniqueness
Methyl (Z)-3-(2,5-dihydroxyphenyl)acrylate is unique due to its specific Z-configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different biological activities compared to its E-isomer or other analogs.
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl (Z)-3-(2,5-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2- |
InChI Key |
BQCNSTFWSKOWMA-DJWKRKHSSA-N |
Isomeric SMILES |
COC(=O)/C=C\C1=C(C=CC(=C1)O)O |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


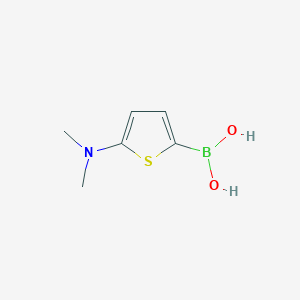
![8-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12980629.png)
